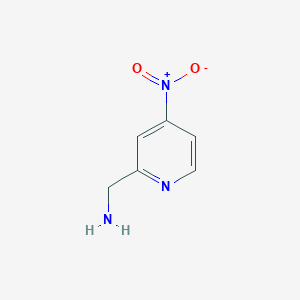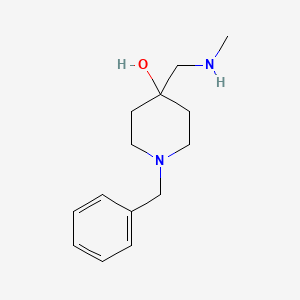
N,N,1,1-Tetramethyl-1-propylsilanamine
概要
説明
N,N,1,1-Tetramethyl-1-propylsilanamine, also known as N,N,1,1-tetramethyl-1-propylsilylamine, is a chemical compound with the molecular formula C7H19NSi. It is a colorless to pale yellow transparent liquid that is soluble in some organic solvents like ethanol and acetone but insoluble in water. The compound has a melting point of approximately -40°C and a boiling point of around 170-180°C .
準備方法
N,N,1,1-Tetramethyl-1-propylsilanamine is typically synthesized through silicone chemistry. One common method involves the reaction of triethylchlorosilane with N,N-dimethylpropylenediamine. The specific procedures for this synthesis can be found in relevant silicone chemistry literature .
化学反応の分析
N,N,1,1-Tetramethyl-1-propylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired reaction.
Major Products: The products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N,N,1,1-Tetramethyl-1-propylsilanamine has several applications in scientific research:
Chemistry: It is used as a silane coupling agent to improve adhesion between organic and inorganic materials, commonly used in coatings, adhesives, and plastics.
Biology: The compound can be used as a surfactant to adjust the surface tension of liquids, which is useful in various biological experiments.
Industry: It is used in industrial products such as foam stabilizers and liquid droplet liquefaction agents.
作用機序
The mechanism of action of N,N,1,1-Tetramethyl-1-propylsilanamine involves its ability to act as a silane coupling agent. This allows it to form bonds between organic and inorganic materials, enhancing adhesion properties. The molecular targets and pathways involved in this process are primarily related to the interaction between the silane group and the surfaces of the materials being bonded .
類似化合物との比較
N,N,1,1-Tetramethyl-1-propylsilanamine can be compared with other similar compounds such as:
- N,N-Dimethylsilylamine
- N,N-Diethylsilylamine
- N,N-Dipropylsilylamine
These compounds share similar silane structures but differ in their alkyl groups, which can affect their reactivity and applications. This compound is unique due to its specific combination of methyl and propyl groups, which provide distinct properties in terms of solubility, stability, and reactivity .
特性
IUPAC Name |
N-[dimethyl(propyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NSi/c1-6-7-9(4,5)8(2)3/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAKLMDFRBFOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20824240 | |
| Record name | N,N,1,1-Tetramethyl-1-propylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20824240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77303-23-2 | |
| Record name | N,N,1,1-Tetramethyl-1-propylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20824240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine](/img/structure/B3154121.png)



![Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate](/img/structure/B3154160.png)

![N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B3154164.png)





